molecular formula C21H18N4O2 B12376404 Vegfr-2-IN-40

Vegfr-2-IN-40

Cat. No.: B12376404
M. Wt: 358.4 g/mol
InChI Key: CYIIXBLCYHKUNS-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-40 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the blood supply to the tumor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-40 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

Vegfr-2-IN-40 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-40 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-40 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic efficacy .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

CYIIXBLCYHKUNS-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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